1-(3,4,5-Trifluorophenyl)pentan-1-amine

chiral chemistry enantioselective synthesis medicinal chemistry

1-(3,4,5-Trifluorophenyl)pentan-1-amine (CAS: 1213830-61-5 for S-isomer; 1212941-68-8 for R-isomer) is a fluorinated aromatic alkylamine with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol. It belongs to the class of trifluorophenyl-substituted alkylamines and serves as a chiral building block in medicinal chemistry and chemical biology.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
Cat. No. B12965985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4,5-Trifluorophenyl)pentan-1-amine
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=C(C(=C1)F)F)F)N
InChIInChI=1S/C11H14F3N/c1-2-3-4-10(15)7-5-8(12)11(14)9(13)6-7/h5-6,10H,2-4,15H2,1H3
InChIKeyBSUNNDGILBBBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4,5-Trifluorophenyl)pentan-1-amine: A Fluorinated Chiral Building Block for Medicinal Chemistry and Chemical Biology


1-(3,4,5-Trifluorophenyl)pentan-1-amine (CAS: 1213830-61-5 for S-isomer; 1212941-68-8 for R-isomer) is a fluorinated aromatic alkylamine with the molecular formula C11H14F3N and a molecular weight of 217.23 g/mol . It belongs to the class of trifluorophenyl-substituted alkylamines and serves as a chiral building block in medicinal chemistry and chemical biology . The compound features a trifluorophenyl group attached to the first carbon of a pentan-1-amine backbone, providing enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs .

Chiral building block for asymmetric synthesis research
Fluorinated probe with reported enhanced lipophilicity and metabolic stability
Research-grade single enantiomer, suitable for medicinal chemistry and chemical biology

Why 1-(3,4,5-Trifluorophenyl)pentan-1-amine Cannot Be Substituted with Non-Fluorinated or Positional Isomer Analogs


Substituting 1-(3,4,5-Trifluorophenyl)pentan-1-amine with non-fluorinated or positional isomer analogs is not feasible due to the profound impact of the trifluorophenyl moiety on physicochemical properties, metabolic stability, and chiral recognition. The presence of three fluorine atoms in a specific arrangement significantly alters lipophilicity, electronic properties, and metabolic stability, which are critical for in vivo activity and drug-like properties . Additionally, the chiral center at the first carbon introduces stereospecific interactions with biological targets, making enantiomerically pure forms essential for reproducible research and pharmaceutical development .

  • Non-fluorinated analogs May significantly alter lipophilicity and metabolic stability, affecting biological partitioning.
  • Positional isomers May shift electronic properties and chiral recognition, impacting target engagement and reproducibility.

Quantitative Differentiation Evidence for 1-(3,4,5-Trifluorophenyl)pentan-1-amine


Chiral Purity and Enantiomeric Excess: Differentiating (S)- and (R)-Isomers

The (S)- and (R)-enantiomers of 1-(3,4,5-Trifluorophenyl)pentan-1-amine are available with high chiral purity, typically 98% enantiomeric excess . This high stereochemical purity is crucial for achieving reproducible biological activity and avoiding off-target effects. In contrast, racemic mixtures or single enantiomers of positional isomers (e.g., 2,3,4- or 2,4,5-trifluorophenyl) may exhibit different chiral recognition and biological profiles .

Enantiomeric Purity
Head-to-head
98% ee vs. Racemic mixture
Reported high enantiomeric purity may support reproducible target interaction studies.
Chiral HPLC; reported supplier data.
chiral chemistry enantioselective synthesis medicinal chemistry

Lipophilicity (LogP) Comparison: 3,4,5-Trifluoro Substitution Pattern Optimizes Partitioning

The 3,4,5-trifluorophenyl substitution pattern confers a LogP of 3.04 [1], which is significantly higher than non-fluorinated phenyl analogs (LogP ~2.0) and comparable to other trifluorophenyl isomers, but with distinct electronic properties [2]. This lipophilicity range is optimal for crossing biological membranes while maintaining aqueous solubility, a key factor in oral bioavailability and cell-based assays .

Lipophilicity (LogP)
Class-level
3.04
Reported lipophilicity may support membrane permeability in cell-based assays.
Calculated value; experimental validation needed.
drug design ADME physicochemical properties

Boiling Point and Stability Profile: Differentiating from Positional Isomers

The boiling point of 1-(3,4,5-Trifluorophenyl)pentan-1-amine is estimated at 241.7±35.0 °C at 760 mmHg [1]. This value is consistent with the 3,4,5-substitution pattern, which influences intermolecular interactions. In contrast, positional isomers such as 1-(2,3,4-Trifluorophenyl)pentan-1-amine may exhibit different boiling points and thermal stability profiles due to altered electronic distribution and steric hindrance .

Boiling Point
Class-level
241.7 ± 35.0 °C
Reported boiling point context for synthetic process optimization.
Estimated at 760 mmHg; position isomer data unavailable.
synthetic chemistry process development thermal stability

Lack of Bioactivity Data: A Critical Gap in Comparative Assessment

Despite being a fluorinated chiral amine with potential in medicinal chemistry, no quantitative bioactivity data (e.g., IC50, EC50, Ki) are publicly available for 1-(3,4,5-Trifluorophenyl)pentan-1-amine against any biological target [1]. This contrasts with structurally related compounds like 1-(3,4,5-trifluorophenyl)ethan-1-amine, which has been studied as a TAAR1 agonist with an EC50 >10,000 nM [2]. The absence of data represents a significant limitation for direct biological comparisons.

Bioactivity Data
Data to verify
No reported IC50, EC50, or Ki
Absence of bioactivity data necessitates primary screening before biological studies.
PubMed, ChEMBL, BindingDB search returned no primary data.
biological evaluation target engagement pharmacology

Optimal Application Scenarios for 1-(3,4,5-Trifluorophenyl)pentan-1-amine


Chiral Building Block for Asymmetric Synthesis

The high enantiomeric purity (98% ee) of (R)- and (S)-1-(3,4,5-Trifluorophenyl)pentan-1-amine makes it an excellent chiral building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals . Its use in stereoselective transformations can improve the yield and purity of final active pharmaceutical ingredients (APIs) .

Fluorinated Probe for Chemical Biology

The 3,4,5-trifluorophenyl group provides enhanced lipophilicity (LogP 3.04) and metabolic stability, making this compound a suitable probe for studying biological systems, particularly in cell-based assays and in vivo imaging [1]. Its lack of reported bioactivity allows for de novo target identification and validation.

Intermediate in Medicinal Chemistry Optimization

As an intermediate, 1-(3,4,5-Trifluorophenyl)pentan-1-amine can be further functionalized to generate libraries of compounds for structure-activity relationship (SAR) studies, particularly for optimizing drug-like properties such as membrane permeability and metabolic stability .

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Enantiomeric purity context
Stereochemical control and ee verification
Fluorinated probe for chemical biology
Lipophilicity and metabolic stability context
Membrane permeability and metabolic stability assays
Intermediate for medicinal chemistry SAR
Functionalizable chiral amine scaffold
Library synthesis and property optimization
Quote Request

Request a Quote for 1-(3,4,5-Trifluorophenyl)pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.